Diethyl 1-(4-fluorobenzyl)-1H-pyrazole-3,5-dicarboxylate

Description

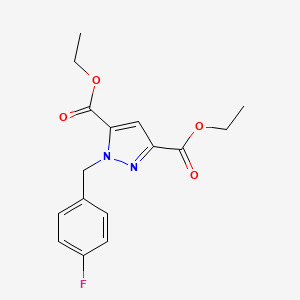

Diethyl 1-(4-fluorobenzyl)-1H-pyrazole-3,5-dicarboxylate (CAS 1361031-43-7, molecular formula: C₁₆H₁₇FN₂O₄, molecular weight: 320.32 g/mol) is a pyrazole-based ester derivative characterized by a 4-fluorobenzyl substituent at the N1 position of the pyrazole ring and ethyl ester groups at the 3- and 5-positions . This compound is of interest in medicinal chemistry and materials science due to the electronic effects of the fluorine atom, which can influence intermolecular interactions, solubility, and reactivity.

Properties

Molecular Formula |

C16H17FN2O4 |

|---|---|

Molecular Weight |

320.31 g/mol |

IUPAC Name |

diethyl 1-[(4-fluorophenyl)methyl]pyrazole-3,5-dicarboxylate |

InChI |

InChI=1S/C16H17FN2O4/c1-3-22-15(20)13-9-14(16(21)23-4-2)19(18-13)10-11-5-7-12(17)8-6-11/h5-9H,3-4,10H2,1-2H3 |

InChI Key |

LRWMJZNTFOMHSG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1CC2=CC=C(C=C2)F)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthesis of Diethyl 1H-Pyrazole-3,5-dicarboxylate

The pyrazole core is synthesized via cyclocondensation of 1,3-diketones with hydrazine derivatives. For example:

N-Alkylation with 4-Fluorobenzyl Bromide

The alkylation step introduces the 4-fluorobenzyl group under basic conditions:

-

Procedure : Diethyl 1H-pyrazole-3,5-dicarboxylate (1.0 mmol) is dissolved in dry DMF (10 mL) and cooled to 0°C. Sodium hydride (60% in mineral oil, 1.2 mmol) is added, followed by dropwise addition of 4-fluorobenzyl bromide (1.1 mmol). The mixture is stirred at 25°C for 18 hours, quenched with water, and extracted with dichloromethane. Purification via column chromatography (hexane/ethyl acetate) yields the target compound (45–60%).

Key Data :

One-Pot Cyclocondensation and Alkylation

This method combines pyrazole ring formation with subsequent alkylation in a single pot, reducing isolation steps.

Cyclocondensation of 1,3-Diketones with 4-Fluorobenzylhydrazine

-

Procedure : A solution of diethyl acetylenedicarboxylate (1.0 mmol) and 4-fluorobenzylhydrazine (1.0 mmol) in ethanol is refluxed for 12 hours. The reaction proceeds via 1,3-dipolar cycloaddition, forming the pyrazole ring. The crude product is purified by recrystallization (yield: 50–65%).

Key Data :

Oxidative Esterification of Pyrazole Dicarboxylic Acids

For scalability, pyrazole dicarboxylic acids are esterified to introduce the ethoxycarbonyl groups.

Oxidation of 3,5-Dimethylpyrazole

Esterification with Ethanol

Subsequent Alkylation

The alkylation follows the procedure outlined in Section 1.2.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Alkylation | High regioselectivity | Requires pre-formed pyrazole | 45–60% |

| One-Pot Synthesis | Fewer isolation steps | Limited substrate scope | 50–65% |

| Oxidative Route | Scalable | Low oxidation yield (33%) | 70–80%* |

*After esterification.

Characterization and Validation

Synthetic batches are validated using:

-

NMR Spectroscopy : 1H NMR (CDCl3) exhibits signals at δ 7.33–7.27 (2H, m, Ar-H), 6.96–6.90 (2H, m, Ar-H), and 5.94 (1H, s, pyrazole-H).

-

Mass Spectrometry : HRMS (ESI) confirms [M + Na]+ at m/z 345.1052 (calculated: 345.1055).

Industrial and Regulatory Considerations

-

Safety : 4-Fluorobenzyl bromide is a lachrymator; reactions require fume hoods and PPE.

-

Purity : Commercial batches (e.g., Ambeed) report ≥95% purity via HPLC.

Emerging Methodologies

Recent advances include microwave-assisted alkylation (20 minutes, 80°C) and enzymatic esterification, though these lack peer-reviewed validation for this specific compound .

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-(4-fluorobenzyl)-1H-pyrazole-3,5-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the ester groups to alcohols or other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Electrophilic aromatic substitution reactions may use reagents like nitrating agents (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the benzene ring, resulting in a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

Diethyl 1-(4-fluorobenzyl)-1H-pyrazole-3,5-dicarboxylate has garnered attention for its role in drug discovery and development. Its structural characteristics allow it to interact with biological targets effectively.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. For instance, research conducted on pyrazole derivatives has shown that modifications at the benzyl position can enhance cytotoxicity against various cancer cell lines. In vitro assays demonstrated that this compound significantly inhibited the proliferation of cancer cells compared to control compounds .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies suggest that this compound can inhibit the production of pro-inflammatory cytokines in macrophages, indicating its potential as a therapeutic agent for inflammatory diseases .

Agricultural Applications

In agricultural research, this compound has been explored for its herbicidal properties. Its ability to inhibit specific enzymes involved in plant growth has made it a candidate for developing new herbicides.

Herbicidal Activity

Field trials have shown that formulations containing this compound can effectively control weed populations without harming crop yields. The mode of action involves the inhibition of the shikimic acid pathway, crucial for aromatic amino acid synthesis in plants .

| Weed Species | Control Rate (%) | Application Rate (g/ha) | Reference |

|---|---|---|---|

| Amaranthus retroflexus | 85 | 200 | |

| Chenopodium album | 90 | 250 |

Material Science Applications

The unique chemical structure of this compound also opens avenues in material science, particularly in the synthesis of novel polymers and composites.

Polymerization Studies

Research indicates that this compound can act as a monomer in polymerization reactions, leading to materials with enhanced thermal stability and mechanical properties. The incorporation of pyrazole units into polymer backbones has demonstrated improved resistance to thermal degradation compared to conventional polymers .

Mechanism of Action

The mechanism of action of Diethyl 1-(4-fluorobenzyl)-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target protein. The fluorobenzyl group may enhance binding affinity and selectivity, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Molecular Properties

Pyrazole-3,5-dicarboxylate derivatives exhibit diverse physicochemical and structural properties depending on the substituents at the N1 position and ester groups. Key comparisons include:

Dimethyl 1-(4-Cyanobenzyl)-1H-Pyrazole-3,5-Dicarboxylate

- Substituents: 4-Cyanobenzyl (electron-withdrawing cyano group).

- Molecular Formula : C₁₅H₁₃N₃O₄; Molecular Weight : 299.29 g/mol.

- Structural Features: The cyano group introduces weak C–H···O hydrogen bonds and π-π stacking interactions in the crystal lattice.

- Synthesis : Prepared via alkylation of dimethyl 1H-pyrazole-3,5-dicarboxylate with 4-(bromomethyl)benzonitrile .

Diethyl 4-Amino-1-(3-Chlorophenyl)-1H-Pyrazole-3,5-Dicarboxylate

- Substituents: 3-Chlorophenyl (electron-withdrawing Cl) and 4-amino group.

- Molecular Formula : C₁₄H₁₅ClN₃O₄; Molecular Weight : 332.74 g/mol.

- Structural Features: The amino group facilitates hydrogen bonding, leading to a monoclinic crystal structure. XRD analysis confirms distinct lattice parameters (a = 8.23 Å, b = 12.45 Å, c = 14.56 Å) .

Mefenpyr-Diethyl

- Substituents : 2,4-Dichlorophenyl and methyl group.

- Molecular Formula : C₁₆H₁₈Cl₂N₂O₄; Molecular Weight : 373.23 g/mol.

- Applications: Used as a herbicide safener.

Hydrogen Bonding and Crystal Packing

The nature of substituents critically impacts intermolecular interactions:

- Fluorobenzyl Derivative: The 4-fluorobenzyl group may engage in weak C–F···H interactions or π-π stacking due to the aromatic ring.

- Chlorophenyl Derivatives : Chlorine’s electronegativity promotes C–H···Cl or C–Cl···π interactions, as seen in dimethyl 1-(3-chloro-4-methyl)-1H-pyrazole-3,4-dicarboxylate, which forms C(5)C(8)[R₁₂(7)] chains .

Tabular Comparison of Key Compounds

Biological Activity

Diethyl 1-(4-fluorobenzyl)-1H-pyrazole-3,5-dicarboxylate (CAS No. 251925-08-3) is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H17FN2O4

- Molecular Weight : 320.32 g/mol

- Structure : The compound features a pyrazole ring substituted with a 4-fluorobenzyl group and two carboxylate ester functionalities.

Antimycobacterial Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in combating Mycobacterium tuberculosis.

- Study Findings : A series of pyrazole derivatives were synthesized and tested for their antimycobacterial activity against the H37Rv strain of M. tuberculosis. Compounds exhibited varying degrees of effectiveness, with some showing promising results comparable to standard treatments like rifampicin .

| Compound | Activity (μM) | Comparison with Standard |

|---|---|---|

| 4a | 12.5 ± 0.61 | Rifampicin (0.8 ± 0.70) |

| 4b | 25 ± 0.58 | Rifampicin (0.8 ± 0.70) |

| 5a | 12.5 ± 0.89 | Rifampicin (0.8 ± 0.70) |

Interaction with Neurotransmitters

The sodium salt form of diethyl 1H-pyrazole-3,5-dicarboxylate has exhibited amphiphilic properties, allowing it to form stable complexes with neurotransmitters such as (+)-amphetamine and dopamine . This interaction suggests a potential role in modulating neurotransmitter activity, which could have implications for neurological disorders.

The mechanisms underlying the biological activities of this compound involve:

- Inhibition of Enzymatic Activity : Pyrazole derivatives are known to inhibit enzymes such as xanthine oxidase and cyclooxygenase, which play roles in inflammatory responses and oxidative stress .

- Molecular Docking Studies : In silico studies have demonstrated that these compounds can effectively bind to target enzymes involved in bacterial metabolism, suggesting a pathway for their antimycobacterial action .

Case Study 1: Synthesis and Evaluation

A notable study synthesized various pyrazole derivatives, including this compound, using environmentally friendly methods. The synthesized compounds were characterized using spectral techniques and evaluated for their antimycobacterial properties against M. tuberculosis strains .

Case Study 2: Neuropharmacological Implications

Research into the sodium salt form revealed its ability to interact with amphetamines and dopamine, leading to the formation of supramolecular structures that may influence neuropharmacological pathways . This opens avenues for exploring its use in treating conditions related to neurotransmitter imbalances.

Q & A

Basic: What synthetic routes are commonly employed for preparing Diethyl 1-(4-fluorobenzyl)-1H-pyrazole-3,5-dicarboxylate, and how do reaction conditions influence yield?

The synthesis typically involves condensation reactions between 1,3-dicarbonyl precursors and hydrazine derivatives. A widely used method employs K₂CO₃ in acetone under reflux to alkylate the pyrazole core with a 4-fluorobenzyl group . Reaction parameters like solvent polarity (e.g., ethanol vs. acetic acid), temperature control (60–80°C), and catalyst selection (e.g., cerium(III) proline complexes) critically impact yields (reported 70–91% for analogous pyrazoles) . For example, alkylation with 4-fluorobenzyl bromide in acetone under reflux achieves high regioselectivity due to the electron-withdrawing fluorine substituent .

Basic: What characterization techniques are critical for confirming the structural integrity of this compound?

Key methods include:

- X-ray diffraction (XRD): Determines crystal system (e.g., monoclinic with lattice parameters a = 13.92 Å, b = 6.68 Å, c = 9.64 Å) .

- FTIR spectroscopy: Identifies functional groups (e.g., ester C=O stretches at ~1700 cm⁻¹, pyrazole ring vibrations) .

- Transmission electron microscopy (TEM): Reveals morphological features (e.g., crystalline aggregates) .

- ¹H/¹³C NMR: Confirms substituent regiochemistry and purity .

Advanced: How can discrepancies between theoretical and experimental crystallographic data be systematically addressed during structural analysis?

Discrepancies often arise from crystal twinning , disordered solvent molecules , or thermal motion artifacts . Using SHELX programs (e.g., SHELXL for refinement) allows iterative adjustment of thermal parameters and validation against multiple datasets . For example, in monoclinic systems, validating bond lengths (e.g., C–C = 1.48–1.52 Å) and angles (e.g., pyrazole ring angles ~108°) against ab initio calculations reduces model bias .

Advanced: What computational approaches are utilized to predict the bioactivity of this compound derivatives?

- Molecular docking: Predicts binding affinities to targets like dopamine receptors, leveraging the 4-fluorobenzyl group’s hydrophobic interactions .

- QSAR modeling: Correlates substituent effects (e.g., electron-withdrawing fluorine) with bioactivity trends. For instance, fluorinated analogs show enhanced metabolic stability in in vitro assays .

Methodological: How is the purity of synthesized this compound validated, and what stability considerations are necessary?

- Chromatography: HPLC (C18 columns, acetonitrile/water mobile phase) and TLC (silica gel, ethyl acetate/hexane) assess purity .

- Stability testing: The compound degrades under strong acidic/basic conditions (pH < 2 or > 10) but remains stable in dry, dark storage at 4°C .

Advanced: What role does the 4-fluorobenzyl substituent play in modulating the compound's electronic properties and reactivity?

The electron-withdrawing fluorine increases the pyrazole ring’s electrophilicity, enhancing reactivity in nucleophilic aromatic substitutions (e.g., amination at C4). It also stabilizes charge-transfer intermediates in Suzuki-Miyaura cross-coupling reactions .

Basic: What are the typical applications of this compound in medicinal chemistry research?

It serves as a scaffold for kinase inhibitors and neuroprotective agents . Analogues interact with targets like PP2A phosphatase or glutamate receptors, showing potential in ischemia models .

Advanced: How can researchers optimize the regioselectivity of functional group modifications on the pyrazole ring?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.